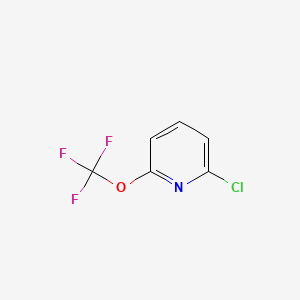

2-Chloro-6-(trifluoromethoxy)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Chloro-6-(trifluoromethoxy)pyridine” is a chemical compound with the molecular formula C6H3ClF3NO . It is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals .

Synthesis Analysis

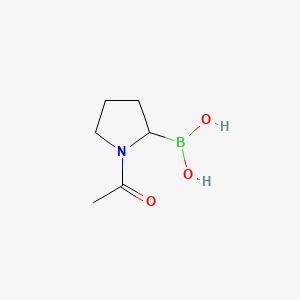

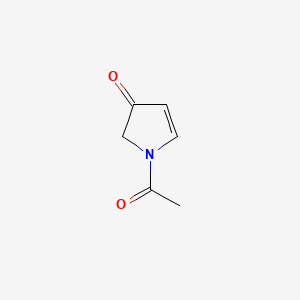

The synthesis of 2-chloro-3,5-dicyano-6-trifluoromethyl pyridine, a versatile building block for the synthesis of CF3-containing N-heterocycles, has been described . A wide range of highly substituted trifluoromethylated pyridines were synthesized through substitution by nucleophiles or by coupling with boronic acids .

Molecular Structure Analysis

The molecular structure of “this compound” has been determined by X-ray crystallographic structure determinations . The structure is supported by in silico studies .

Chemical Reactions Analysis

Trifluoromethylpyridines, such as “this compound”, have been used as key structural motifs in active agrochemical and pharmaceutical ingredients . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 197.54 g/mol . Other computed properties include a topological polar surface area of 22.1 Ų, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 5, and a rotatable bond count of 1 .

Scientific Research Applications

It serves as a key intermediate in synthesizing highly efficient herbicides like trifloxysulfuron (Zuo Hang-dong, 2010).

The compound is crucial for life-sciences-oriented research, offering new and important building blocks. Its structure has been studied through X-ray crystallographic determinations and quantum chemistry studies (Baptiste Manteau et al., 2010).

It's involved in site-selective electrophilic substitutions, enabling the synthesis of derivatives for further chemical manipulations (F. Mongin et al., 1998).

The compound's antimicrobial activities and DNA interactions have been investigated, alongside its structural and spectroscopic properties (M. Evecen et al., 2017).

It is used as an intermediate in pharmaceuticals, agrochemicals, and biochemicals, especially in herbicides. The paper also discusses the current study situation and future trends (Li Zheng-xiong, 2004).

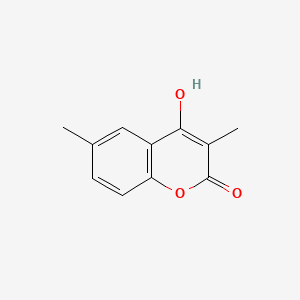

Its transformation into 2,4,6-Triarylpyridine derivatives, which are important due to their wide range of biological and pharmaceutical applications, has been studied (B. Maleki, 2015).

It's used in the preparation of isomeric halopyridinecarboxylic acids, demonstrating the flexibility and utility of the compound in various chemical syntheses (F. Cottet & M. Schlosser, 2004).

The compound is a versatile intermediate for synthesizing trifluoromethylated azaindazole derivatives, highlighting its utility in developing N-heterocycles (Manjunath Channapur et al., 2019).

Mechanism of Action

While the specific mechanism of action for “2-Chloro-6-(trifluoromethoxy)pyridine” is not mentioned in the search results, it is known that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

Safety data sheets recommend wearing personal protective equipment/face protection when handling “2-Chloro-6-(trifluoromethoxy)pyridine”. It is also advised to ensure adequate ventilation and avoid getting the compound in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided, as should dust formation .

Future Directions

The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries are expected to continue to grow . The major use of TFMP derivatives is currently in the protection of crops from pests . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name |

2-chloro-6-(trifluoromethoxy)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO/c7-4-2-1-3-5(11-4)12-6(8,9)10/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFNUCAMADABAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678831 |

Source

|

| Record name | 2-Chloro-6-(trifluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221171-70-5 |

Source

|

| Record name | 2-Chloro-6-(trifluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-(trifluoromethoxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B568688.png)

![5,6,7,8-Tetrahydro-2H-isoxazolo[5,4-b]azepin-3(4H)-one](/img/structure/B568691.png)

![5,6-Dihydropyrimido[4,5-d]pyrimidin-2-ol](/img/structure/B568707.png)